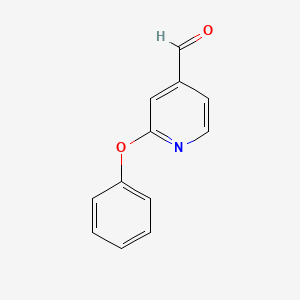

2-Phenoxyisonicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-phenoxypyridine-4-carbaldehyde |

InChI |

InChI=1S/C12H9NO2/c14-9-10-6-7-13-12(8-10)15-11-4-2-1-3-5-11/h1-9H |

InChI Key |

BCMCRINPCJJYJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenoxyisonicotinaldehyde and Analogues

Established Synthetic Pathways to 2-Phenoxyisonicotinaldehyde

Established routes to this compound typically follow a convergent synthesis plan. This involves first creating the core 2-phenoxypyridine (B1581987) structure, which is then further functionalized to introduce the aldehyde group. This approach allows for flexibility and is built upon well-understood, classical organic reactions.

The formation of the aryl ether bond between the pyridine (B92270) and phenyl rings is commonly achieved via an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. organic-chemistry.org This reaction typically involves coupling a 2-halopyridine derivative (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with phenol (B47542) in the presence of a copper catalyst and a base. wikipedia.org

The traditional Ullmann reaction often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper metal. wikipedia.orgnih.gov However, modern advancements have introduced milder and more efficient protocols using catalytic amounts of soluble copper salts (e.g., CuI, Cu₂O) in combination with ligands. These ligands, such as diamines, picolinic acid, and acetylacetonates, facilitate the catalytic cycle and allow the reaction to proceed at lower temperatures with improved yields. wikipedia.orgnih.gov The choice of base (e.g., K₂CO₃, Cs₂CO₃) and a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) is critical for reaction success. wikipedia.org

Table 1: Comparison of Conditions for Ullmann C-O Coupling

| Catalyst System | Ligand | Base | Solvent | Temperature | Key Features |

|---|---|---|---|---|---|

| Copper Powder | None | K₂CO₃ | Pyridine/DMF | >200°C | Classic, harsh conditions, often stoichiometric Cu. nih.gov |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 100-150°C | Improved yields and milder conditions. |

| CuI | Picolinic Acid | K₃PO₄ | DMSO | 80-120°C | Effective for sterically hindered substrates. nih.gov |

| Cu₂O | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110°C | Soluble catalyst system with good functional group tolerance. |

The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the 2-halopyridine. Reductive elimination from the resulting intermediate yields the 2-phenoxypyridine product and regenerates the copper(I) catalyst. organic-chemistry.org

Once the 2-phenoxypyridine scaffold is in place, the aldehyde functionality at the 4-position can be introduced. This is typically achieved through the transformation of a precursor functional group.

Methyl Group Oxidation: A common and direct approach is the oxidation of a 2-phenoxy-4-methylpyridine precursor. The oxidation of a methyl group on a pyridine ring to a carboxaldehyde can be accomplished using various oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for this transformation. google.com More contemporary methods utilize catalytic systems, such as vanadium oxide (V₂O₅) catalysts, often modified with promoters like titanium dioxide (TiO₂) or tin dioxide (SnO₂), which can improve activity and selectivity for the intermediate aldehyde, preventing over-oxidation to the carboxylic acid. ijcce.ac.irresearchgate.net The gas-phase catalytic oxidation of 4-methylpyridine (B42270) to pyridine-4-carbaldehyde is a well-studied industrial process that highlights the feasibility of this approach. mdpi.com

Acetal (B89532) Hydrolysis: An alternative strategy involves carrying the aldehyde functionality through the synthesis in a protected form, such as a cyclic or acyclic acetal. For instance, a 2-phenoxy-4-(dimethoxymethyl)pyridine intermediate can be synthesized. The acetal group is stable under many reaction conditions, including those of the Ullmann coupling. The final step is the deprotection of the acetal to reveal the aldehyde. This is typically achieved through hydrolysis under acidic conditions, for example, using aqueous hydrochloric acid. nih.govresearchgate.net This method can be advantageous as it avoids the potentially harsh conditions and side reactions associated with direct oxidation. The rate of acetal hydrolysis can be significantly influenced by the electronic environment and steric factors within the molecule. nih.gov

Novel and Green Synthetic Approaches for Related Isonicotinaldehyde Derivatives

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. mdpi.com For the synthesis of isonicotinaldehyde derivatives, these approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Novel strategies include one-pot, multicomponent reactions where several starting materials are combined to form a complex product in a single step, minimizing intermediate isolation and purification steps. nih.gov The use of microwave irradiation as an energy source has been shown to dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating. nih.gov

Furthermore, there is a significant push towards replacing traditional organic solvents with greener alternatives. scirp.org Methodologies using water, supercritical fluids, or biodegradable solvents like gluconic acid aqueous solution are being explored. acgpubs.org The development of reusable, heterogeneous catalysts is another key area that simplifies product purification and reduces chemical waste. For instance, metal catalysts immobilized on solid supports can be easily filtered off and reused.

Chemo- and Regioselective Synthesis Strategies

Achieving the correct substitution pattern on the pyridine ring is a fundamental challenge in the synthesis of this compound. Chemo- and regioselectivity ensure that the phenoxy and aldehyde precursor groups are introduced at the C2 and C4 positions, respectively, without the formation of unwanted isomers.

Several advanced strategies are employed to control regioselectivity in pyridine synthesis:

Directed ortho-Metalation (DoM): This powerful technique uses a directing group on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent position, which can then be trapped with an electrophile. While less direct for this specific target, the principles can be applied in building highly substituted pyridine precursors.

Pyridyne Intermediates: The generation of highly reactive 3,4-pyridyne intermediates allows for the introduction of substituents via nucleophilic addition or cycloaddition reactions. The regioselectivity of these additions can be controlled by the electronic properties and positions of existing substituents on the ring, which can distort the pyridyne triple bond and favor attack at a specific carbon. nih.gov

Cycloaddition Reactions: Inverse electron demand aza-Diels-Alder reactions of 1,2,4-triazines with alkynes can provide a regiocontrolled route to highly substituted pyridines. whiterose.ac.uk Strategic placement of directing groups on the reaction partners can ensure the formation of a single desired regioisomer.

Functionalization of Pre-formed Rings: A common and practical approach involves starting with a pyridine ring that already has substituents that direct the position of subsequent reactions. For example, the addition of Grignard reagents to pyridine N-oxides can proceed with high regioselectivity, providing a route to substituted pyridines that are otherwise difficult to access. nih.gov

Scalable Synthetic Protocols for Research Applications

The cost and availability of starting materials and reagents are critical for scalability. Economical and readily available starting materials are essential. Furthermore, the protocol should avoid the use of expensive or difficult-to-handle reagents and catalysts where possible.

Safety and ease of operation are also major considerations. Reactions that run at or near ambient temperature and pressure are preferable to those requiring high temperatures or specialized equipment. The purification process must also be scalable; crystallization is often preferred over chromatographic purification for large quantities due to its efficiency and lower solvent consumption. A robust protocol will demonstrate reliability and reproducibility when the reaction scale is increased.

Advanced Spectroscopic and Structural Characterization of 2 Phenoxyisonicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 2-Phenoxyisonicotinaldehyde, offering profound insights into the connectivity and spatial arrangement of its constituent atoms.

Proton (¹H) NMR Investigations

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the various protons within the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm, due to the strong deshielding effect of the carbonyl group.

The protons on the pyridine (B92270) ring are predicted to show characteristic splitting patterns. For a compound with a similar substitution pattern, 2-methoxypyridine-4-carbaldehyde, the proton at the 6-position (adjacent to the nitrogen) appears as a doublet at approximately δ 8.36 ppm. chemicalbook.com The proton at the 5-position would likely be a doublet of doublets, and the proton at the 3-position a singlet or a small doublet, with their exact chemical shifts influenced by the phenoxy substituent.

The protons of the phenoxy group will present as a set of multiplets in the aromatic region, generally between δ 7.0 and 7.5 ppm. The specific chemical shifts and coupling constants would depend on the electronic environment created by the ether linkage and its orientation relative to the pyridine ring.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehydic-H | ~10.0 | Singlet (s) |

| Pyridine-H6 | ~8.4 | Doublet (d) |

| Pyridine-H5 | ~7.3-7.5 | Doublet of Doublets (dd) |

| Pyridine-H3 | ~7.1-7.3 | Singlet (s) or Doublet (d) |

| Phenoxy-H (ortho, meta, para) | ~7.0-7.5 | Multiplet (m) |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum of this compound will provide crucial information about the carbon framework. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The carbon atoms of the pyridine and phenyl rings will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the oxygen of the phenoxy group (C2 of the pyridine ring) and the ipso-carbon of the phenyl ring will have distinct chemical shifts due to the ether linkage.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic C=O | 190-200 |

| Pyridine C2 (C-O) | 155-165 |

| Pyridine C4 (C-CHO) | 140-150 |

| Pyridine C6 | 145-155 |

| Pyridine C3, C5 | 110-130 |

| Phenoxy C-ipso (C-O) | 150-160 |

| Phenoxy C-ortho, C-meta, C-para | 120-135 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. Cross-peaks would be observed between adjacent protons on the pyridine ring (e.g., H5 and H6) and within the phenoxy group, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the phenoxy group relative to the pyridine ring by observing through-space correlations between protons of the two rings.

Vibrational Spectroscopy Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. A strong band corresponding to the C=O stretching vibration of the aldehyde is anticipated around 1700-1720 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and phenyl rings will be observed in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage will likely produce a strong, characteristic band in the 1200-1250 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aldehydic C-H Stretch | ~2720 and ~2820 |

| C=O Stretch (Aldehyde) | 1700-1720 |

| Aromatic C=C and C=N Stretch | 1400-1600 |

| C-O-C Asymmetric Stretch | 1200-1250 |

| C-O-C Symmetric Stretch | 1000-1100 |

Electronic Spectroscopy for Structural Elucidation

Electronic spectroscopy probes the electronic transitions within a molecule, providing valuable information about its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study molecules containing π-electron systems and non-bonding orbitals. youtube.com The absorption of UV or visible light promotes electrons from a higher occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO). masterorganicchemistry.com For this compound, the structure incorporates multiple chromophores: the pyridine ring, the phenyl ring, and the aldehyde carbonyl group. These are linked via an ether oxygen, forming an extended conjugated system.

This conjugation significantly lowers the energy gap between the HOMO and LUMO. utoronto.ca Consequently, this compound is expected to absorb UV radiation, leading to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the aromatic systems, while the lower intensity n → π* transition is associated with the non-bonding electrons of the aldehyde's oxygen atom. The absorption maximum (λmax) is influenced by the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths. masterorganicchemistry.comutoronto.camsu.edu The spectrum is typically recorded in a solvent like ethanol or cyclohexane, and the resulting plot of absorbance versus wavelength provides a characteristic fingerprint of the molecule's electronic structure.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

The following table presents hypothetical, yet chemically reasonable, UV-Vis absorption data for this compound based on its structure.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |

| π → π | ~270-290 | High (~10,000-15,000) | Ethanol |

| n → π | ~320-340 | Low (~100-300) | Cyclohexane |

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light. wikipedia.orglibretexts.org It is exclusively used for the analysis of chiral, or optically active, molecules. wikipedia.orglibretexts.orgjascoinc.com The parent molecule, this compound, is achiral and therefore will not produce a CD signal.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the phenoxy or pyridine ring with a chiral group, the resulting analogue would be optically active. CD spectroscopy would then be an invaluable tool for its structural analysis. Far-UV CD (around 200-250 nm) could provide information on the conformation of the molecule, while near-UV CD (250-300 nm) would be sensitive to the environment around the aromatic chromophores, offering insights into the molecule's tertiary structure and folding. formulationbio.commdpi.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉NO₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) reveals structural information through the analysis of fragmentation patterns. chemrxiv.org When the molecular ion of this compound is subjected to fragmentation, characteristic daughter ions are expected. Common fragmentation pathways for such a molecule could include:

Cleavage of the ether bond: This would be a primary fragmentation pathway, resulting in ions corresponding to the phenoxy radical ([C₆H₅O]⁺) and the isonicotinaldehyde cation ([C₆H₄NO]⁺), or vice versa.

Loss of the formyl radical: Fragmentation could occur with the loss of the aldehyde group (-CHO), leading to a [M-29]⁺ ion.

Fragmentation of the pyridine ring: The heterocyclic ring can undergo characteristic ring-opening or fragmentation, yielding smaller charged species.

Analysis of these fragments allows for the unambiguous confirmation of the compound's connectivity and molecular structure. nih.gov Techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) can be employed for the analysis of the compound, often with derivatization of the aldehyde group to improve analytical performance. nih.gov

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

This table lists potential fragments and their corresponding mass-to-charge ratios (m/z) that could be observed in the mass spectrum of this compound.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₂H₉NO₂]⁺ | 199.06 |

| [M-CHO]⁺ | [C₁₁H₈NO]⁺ | 170.06 |

| [C₆H₅O]⁺ | Phenoxy cation | 93.03 |

| [C₆H₄NCO]⁺ | Isonicotinoyl cation | 120.03 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu It provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Single crystal X-ray diffraction provides the most detailed and unambiguous structural information for a molecule. carleton.edu The technique requires a well-ordered single crystal of the compound. This crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected. carleton.edu The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal's unit cell.

For this compound, a successful single-crystal XRD analysis would yield:

Precise bond lengths and angles: Confirming the geometry of the pyridine and phenyl rings, the aldehyde group, and the C-O-C ether linkage.

Torsional angles: Defining the relative orientation of the phenyl and pyridine rings, which is a key conformational feature.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including potential hydrogen bonds (e.g., involving the aldehyde oxygen or pyridine nitrogen) and π-π stacking interactions between the aromatic rings.

The data is refined to produce a detailed structural model, often visualized with thermal ellipsoids representing the thermal motion of the atoms. rsc.orgresearchgate.net

Interactive Data Table: Representative Crystallographic Parameters from a Hypothetical Single Crystal XRD Experiment

The following table shows typical parameters that would be reported in a crystallographic study of this compound.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 8.15 | Unit cell dimension. |

| b (Å) | 12.30 | Unit cell dimension. |

| c (Å) | 9.85 | Unit cell dimension. |

| β (°) | 105.2 | Unit cell angle. |

| Volume (ų) | 952.1 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or powders. omicsonline.org Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. wikipedia.org The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). omicsonline.org

PXRD is primarily used for:

Phase identification: The diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. An experimental pattern of this compound can be used to confirm its identity and purity against a reference pattern.

Analysis of polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Comparison with theoretical patterns: If single-crystal data is available, a theoretical powder pattern can be calculated and compared to the experimental one to verify the bulk sample's structure. rsc.orgresearchgate.net

While PXRD provides less detailed structural information than its single-crystal counterpart, it is a crucial tool for characterizing the bulk material and is often used in quality control and materials science applications. omicsonline.orgiaea.org

Theoretical and Computational Investigations of 2 Phenoxyisonicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size and complexity of 2-phenoxyisonicotinaldehyde. A DFT study would provide critical insights into its electronic landscape and reactivity.

Key parameters that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.

A hypothetical data table summarizing the expected outputs from a DFT calculation on this compound is presented below.

| Parameter | Hypothetical Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Ab initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), could be employed to:

Accurately determine the optimized molecular geometry: This includes bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule in its ground state.

Calculate vibrational frequencies: These calculations can predict the infrared (IR) and Raman spectra of the molecule, which are crucial for its experimental identification and characterization.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would be instrumental in understanding the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into:

Conformational flexibility: How the molecule moves and changes its shape at a given temperature.

Solvation effects: How the presence of a solvent influences the structure and dynamics of the molecule.

Intermolecular interactions: How this compound interacts with other molecules, such as biological macromolecules or other chemical species.

A typical MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and observing its trajectory over a period of nanoseconds or longer.

Conformational Analysis and Energy Minimization

The presence of a flexible ether linkage in this compound suggests that it can adopt multiple conformations. Conformational analysis is crucial for identifying the most stable three-dimensional arrangements of the molecule. This is typically achieved through:

Potential Energy Surface (PES) scanning: Systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step to map out the energy landscape.

Energy minimization: Starting from various initial geometries, computational algorithms are used to find the local and global energy minima on the PES, corresponding to the stable conformers.

The results of such an analysis would reveal the preferred spatial orientation of the phenoxy and isonicotinaldehyde moieties and the energy barriers between different conformations.

Spectroscopic Property Prediction (e.g., IR, NMR, UV-Vis)

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

IR Spectroscopy: As mentioned, DFT and ab initio methods can calculate vibrational frequencies, which directly correspond to the peaks in an IR spectrum.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are invaluable for assigning experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This would provide information about the molecule's chromophores and its color.

A hypothetical table of predicted spectroscopic data is shown below.

| Spectrum | Predicted Peak/Wavelength | Assignment |

| IR | ~1700 cm⁻¹ | C=O stretching of the aldehyde |

| ¹H NMR | 7.0-8.5 ppm | Aromatic protons |

| UV-Vis | ~280 nm | π → π* transition |

Computational Approaches for Reaction Mechanism Elucidation

Should this compound be involved in chemical reactions, computational chemistry can be a powerful tool to elucidate the underlying mechanisms. This involves:

Locating transition states: Identifying the high-energy structures that connect reactants and products.

Calculating reaction energy profiles: Determining the energy changes along the reaction pathway, including activation energies.

Investigating the role of catalysts: Modeling how a catalyst can lower the activation energy and facilitate the reaction.

These studies would provide a detailed, atomistic understanding of how this compound participates in chemical transformations.

Cheminformatics and Machine Learning Applications for Structural Prediction

The integration of cheminformatics and machine learning has revolutionized the prediction of molecular structures and properties, offering a powerful alternative to costly and time-consuming experimental methods. researchgate.netartificialignorance.io These computational approaches leverage existing chemical data to build predictive models that can rapidly screen new or uncharacterized molecules. For a compound like this compound, these techniques can provide valuable insights into its three-dimensional structure, potential polymorphs, and key physicochemical properties, all of which are crucial for its potential applications in materials science and medicinal chemistry.

The process begins with the computational representation of the molecule. Chemical structures can be translated into a numerical language that machine learning algorithms can understand. artificialignorance.io This is often achieved through molecular descriptors or "fingerprints," which are numerical representations of a molecule's topological, geometrical, or electronic features. For instance, the structure of this compound can be encoded into formats like the Simplified Molecular Input Line Entry System (SMILES) or as a molecular graph where atoms are nodes and bonds are edges. researchgate.netresearch.google

Once in a machine-readable format, various machine learning models can be trained on large datasets of known molecules to predict the properties of new ones. nih.gov These models, ranging from random forests to more complex graph neural networks, can identify intricate relationships between a molecule's structure and its behavior. chemrxiv.org For this compound, this could involve predicting its melting point, boiling point, solubility, and other fundamental properties based on its structural features.

A significant application of these methods is the prediction of the three-dimensional conformation of a molecule. By analyzing the torsional angles and bond lengths of similar substructures in known compounds, machine learning models can predict the most likely spatial arrangement of the atoms in this compound. This is critical for understanding how the molecule might interact with other molecules or biological targets.

Furthermore, machine learning can be employed to predict the crystalline structure of a compound, a field known as crystal structure prediction. By assessing the potential packing arrangements of the molecule in a crystal lattice, these models can identify the most stable polymorphs. This is particularly important in the pharmaceutical and materials science fields, where the crystal form of a compound can significantly impact its properties.

The predictive power of these models is continually improving with the development of more sophisticated algorithms and the growth of chemical databases. research.google Explainable AI techniques are also emerging, which help to rationalize the predictions made by these models, providing chemists with a deeper understanding of the underlying structure-property relationships. nih.gov

Hypothetical Predicted Properties of this compound

The following tables represent an illustrative example of the types of data that could be generated for this compound using cheminformatics and machine learning models. It is important to note that this data is hypothetical and serves to demonstrate the potential applications of these computational methods.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 213.22 g/mol |

| Melting Point | 85-90 °C |

| Boiling Point | 350-360 °C |

| LogP | 2.5-3.0 |

| Aqueous Solubility | Low |

Table 2: Predicted Spectroscopic Data

| Spectral Type | Predicted Peaks |

| 1H NMR | Multiple signals in the aromatic region (7.0-8.5 ppm) |

| 13C NMR | Signals corresponding to aromatic carbons and the aldehyde carbon (~190 ppm) |

| IR Spectroscopy | Peaks indicating C=O (aldehyde) and C-O-C (ether) functional groups |

Table 3: Predicted Conformational Angles

| Dihedral Angle | Predicted Value (degrees) |

| Pyridine-C-O-Phenyl | 110-120 |

| C-O-Phenyl-C | 118-122 |

Reactivity and Mechanistic Studies of 2 Phenoxyisonicotinaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 2-Phenoxyisonicotinaldehyde toward aromatic substitution is a product of competing electronic effects. The pyridine nitrogen atom is electronegative, which reduces the electron density of the ring system compared to benzene (B151609), generally deactivating it towards electrophilic attack but activating it for nucleophilic attack. wikipedia.orguoanbar.edu.iq

Electrophilic Aromatic Substitution (EAS)

Pyridine itself is highly resistant to electrophilic aromatic substitution, requiring harsh conditions and typically yielding substitution at the C3 position (meta-substitution). youtube.com This is because the intermediates formed from attack at the C2 and C4 positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iqyoutube.com In this compound, the substituents heavily influence the regiochemistry.

Directing Effects : The phenoxy group at C2 is an activating group due to the resonance donation of the oxygen's lone pairs, directing incoming electrophiles to the ortho (C3) and para (C5) positions. Conversely, the aldehyde group at C4 is a strong deactivating, electron-withdrawing group, directing incoming electrophiles to the meta positions (C3 and C5).

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comechemi.comquimicaorganica.org This is because the anionic Meisenheimer-like intermediate formed during the addition-elimination mechanism is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.com

For this compound, the C2 position is occupied by a phenoxy group. While not as effective a leaving group as a halide, it can be displaced by very strong nucleophiles under forcing conditions. The presence of the electron-withdrawing aldehyde group at the C4 position further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack at the C2 position. youtube.com

Reactions Involving the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its reactivity in this compound is characteristic of aromatic aldehydes. wikipedia.org Lacking α-hydrogens, it cannot enolize but serves as a key electrophilic site. chemicalnote.com

Key reactions include:

Oxidation : The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-phenoxyisonicotinic acid, using common oxidizing agents like potassium permanganate or chromic acid. britannica.comncert.nic.in

Reduction : The aldehyde is reduced to a primary alcohol, (2-phenoxypyridin-4-yl)methanol, using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.comncert.nic.in Complete deoxygenation to a methyl group can be achieved via the Wolff-Kishner or Clemmensen reduction conditions. britannica.com

Nucleophilic Addition : The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This includes the formation of cyanohydrins with hydrogen cyanide, acetals with alcohols under acidic conditions, and the addition of organometallic reagents (e.g., Grignard reagents) to form secondary alcohols. wikipedia.orgncert.nic.in

Condensation Reactions : As an aldehyde without α-hydrogens, it is an ideal substrate for various condensation reactions.

Knoevenagel Condensation : It reacts with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst to form α,β-unsaturated products. wikipedia.orgsigmaaldrich.comresearchgate.net This reaction is fundamental for C-C bond formation. nih.gov

Wittig Reaction : It undergoes the Wittig reaction with phosphorus ylides to convert the carbonyl group into an alkene, allowing for the synthesis of various vinyl-substituted pyridine derivatives. wikipedia.orgorganic-chemistry.org This is a highly reliable method for olefination. britannica.com

Cannizzaro Reaction : In the presence of a strong base, it can undergo disproportionation, where one molecule is reduced to the corresponding alcohol and another is oxidized to the carboxylic acid. chemicalnote.combritannica.com

Below is a table showing representative yields for the Knoevenagel condensation of various aromatic aldehydes with malononitrile, illustrating the general reactivity pattern for this class of compounds.

| Aromatic Aldehyde | Catalyst | Time | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Amino-functionalized MOF | 5 min | 98 |

| 4-Nitrobenzaldehyde | Amino-functionalized MOF | 5 min | 99 |

| 4-Chlorobenzaldehyde | Amino-functionalized MOF | 5 min | 99 |

| 4-Methylbenzaldehyde | Amino-functionalized MOF | 15 min | 95 |

| 4-Methoxybenzaldehyde | Amino-functionalized MOF | 20 min | 92 |

Data derived from a study on Knoevenagel condensation catalyzed by an amino-functionalized metal-organic framework, illustrating the influence of aromatic substituents on reaction efficiency. nih.gov

Cycloaddition Reactions and Formation of Fused Heterocycles

The pyridine ring and its substituents can participate in cycloaddition reactions, providing pathways to complex fused heterocyclic systems.

[4+2] Cycloadditions (Diels-Alder) : The pyridine ring itself is a poor diene in Diels-Alder reactions due to its aromaticity. wikipedia.org However, derivatives such as 2-pyridones readily participate as dienes. researchgate.netnih.gov While this compound is not a pyridone, this reactivity pattern highlights a potential pathway following transformation of the phenoxy group. More relevantly, the aldehyde group can function as a heterodienophile in reactions with activated dienes. uncw.edu Furthermore, substituted pyridines can be synthesized via [4+2] cycloaddition strategies, indicating the relevance of this reaction type to the pyridine core. acs.orgnih.gov

Other Cycloadditions : More complex cycloaddition strategies, such as cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles, have emerged as powerful methods for constructing substituted pyridine rings. rsc.org While this is a synthetic route to the ring rather than a reaction of it, it underscores the role of cycloaddition chemistry in accessing this heterocyclic core.

Metal-Mediated Transformations and Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis and are highly applicable to pyridine derivatives. wikipedia.orgmdpi.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. beilstein-journals.org

While the phenoxy group is not a typical leaving group for cross-coupling, a related halogenated precursor, such as 2-chloro- or 2-bromoisonicotinaldehyde, would be an excellent substrate for a variety of transformations:

Suzuki-Miyaura Coupling : Reaction with boronic acids, catalyzed by palladium, to form a new C-C bond.

Heck Coupling : Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling : Palladium- and copper-catalyzed reaction with terminal alkynes.

Buchwald-Hartwig Amination : Palladium-catalyzed formation of C-N bonds.

The pyridine nitrogen can act as a directing group in C-H activation reactions, facilitating functionalization at other positions on the ring. The presence of the oxygen atom in the phenoxy group at C2 can also serve a directing role in metal-catalyzed reactions, analogous to the well-studied N-aryl-2-aminopyridines, which readily form stable complexes with metals to promote cyclization and functionalization. researchgate.netrsc.org

Structure-Reactivity Relationship Analysis for this compound Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to the electronic nature of its substituents. Altering these substituents provides a clear method for tuning the molecule's chemical properties.

The electronic character of the pyridine ring is highly sensitive to substitution. This principle has been demonstrated in studies of iron-pyridinophane complexes, where substituents at the 4-position of the pyridine ring directly regulate the redox potential of the iron center and, consequently, its catalytic activity in C-C coupling reactions. nih.gov Electron-withdrawing groups (EWGs) on the pyridine ring render the metal center more electron-deficient and thus more reactive, leading to higher catalytic yields. nih.gov

A similar relationship can be predicted for derivatives of this compound:

Substituents on the Phenoxy Ring : Placing EWGs (e.g., -NO₂, -CF₃) on the phenoxy ring would decrease the electron-donating ability of the phenoxy group. This would make the pyridine ring more electron-deficient, enhancing its susceptibility to nucleophilic attack (NAS) and decreasing its reactivity towards electrophiles (EAS). It would also increase the electrophilicity of the aldehyde carbonyl.

Substituents on the Pyridine Ring : Adding further electron-donating groups (EDGs) to the pyridine ring would increase its electron density, making it more reactive towards EAS and less reactive towards NAS.

The following table, based on data from iron-pyridinophane complexes, illustrates the clear correlation between the electronic nature of a pyridine substituent and catalytic reactivity. nih.gov

| Pyridine Ring Substituent (at C4) | Hammett Parameter (σp) | Fe(III/II) Redox Potential (mV vs Fc/Fc+) | Catalytic Yield (%) |

|---|---|---|---|

| -N(CH₃)₂ | -0.83 | -540 | 32 |

| -OCH₃ | -0.27 | -498 | 38 |

| -H | 0.00 | -461 | 42 |

| -Cl | 0.23 | -425 | 56 |

| -Br | 0.23 | -422 | 58 |

| -CN | 0.66 | -388 | 57 |

This data demonstrates a direct structure-reactivity relationship where more electron-withdrawing substituents lead to a more positive redox potential and higher catalytic yields in a C-C coupling reaction. nih.gov This principle is broadly applicable to understanding and predicting the reactivity of other functionalized pyridines like this compound.

Research Applications and Broader Scientific Relevance

Role in Medicinal Chemistry and Drug Discovery

The structural framework of 2-Phenoxyisonicotinaldehyde has proven to be a valuable starting point for the design and synthesis of new molecules with potential therapeutic applications. Its utility in medicinal chemistry stems from its ability to be chemically modified, allowing for the fine-tuning of its biological activity.

This compound as a Molecular Scaffold for Bioactive Compounds

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The phenoxypyridine core of this compound serves as such a scaffold and is recognized as a bioisostere of diaryl ethers, a common motif in biologically active molecules. mdpi.com This bioisosteric relationship means that the phenoxypyridine structure can mimic the shape and properties of diaryl ethers, potentially leading to similar or improved biological activities. This characteristic has been exploited in the development of pesticides and is increasingly being explored in the pharmaceutical field. mdpi.com

Rational Drug Design Strategies Employing this compound Derivatives

Rational drug design involves the targeted creation of new medicines based on a knowledge of the biological target. Two primary strategies are employed: structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, such as an enzyme or receptor. By understanding the shape and properties of the active site, researchers can design molecules that fit precisely and modulate its function. For instance, in the context of developing inhibitors for Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), the crystal structure of the enzyme in complex with inhibitors provides a blueprint for designing new derivatives. nih.gov This allows for the strategic modification of the this compound scaffold to optimize interactions with key amino acid residues in the enzyme's active site.

Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the target is unknown. This approach relies on the analysis of a series of molecules known to be active against the target. By identifying common structural features and properties (a pharmacophore), new compounds with potentially higher activity can be designed. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are a key component of LBDD, where statistical models are built to correlate the chemical structure of compounds with their biological activity. nih.govchula.ac.thaimspress.comnih.gov For derivatives of this compound, QSAR models could be developed to predict their antitubercular activity based on various molecular descriptors. chula.ac.th

Exploration of Bioisosteric Replacements and Scaffold Hopping with this compound Core

Bioisosteric replacement is a strategy in medicinal chemistry for the substitution of one atom or group of atoms for another with similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. ebi.ac.uk The phenoxypyridine core of this compound is itself a bioisostere of a diaryl ether. mdpi.com Further modifications could involve replacing the pyridine (B92270) ring with other heterocycles or altering the phenoxy group to enhance target binding, improve metabolic stability, or reduce toxicity. domainex.co.uk

Scaffold hopping is a more drastic approach where the central core of a molecule is replaced with a structurally different scaffold, while maintaining the original biological activity. nih.govniper.gov.in This technique is valuable for discovering novel chemical classes of drugs with improved properties or to circumvent existing patents. niper.gov.in Starting from a known inhibitor with a different core, scaffold hopping could lead to the identification of the phenoxypyridine scaffold as a viable alternative, or conversely, the this compound scaffold could be replaced by a novel core to generate new intellectual property. researchgate.netrsc.org

Application in Specific Biological Target Modulation (e.g., Mycobacterium tuberculosis Thymidylate Kinase Inhibition)

A significant area of research for compounds related to this compound is in the development of inhibitors against Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). nih.govimrpress.com MtbTMPK is a crucial enzyme for the synthesis of DNA in the bacterium that causes tuberculosis. nih.gov Inhibiting this enzyme can halt bacterial replication, making it an attractive target for new anti-tuberculosis drugs. imrpress.com

Research has shown that non-nucleoside inhibitors with scaffolds similar to this compound, such as phenoxylbenzyl and phenoxyquinolin-2-yl derivatives, exhibit inhibitory activity against MtbTMPK. nih.govnih.gov These findings strongly suggest that the this compound scaffold can be effectively utilized to design potent and selective inhibitors of this key mycobacterial enzyme. Molecular docking studies, a key component of SBDD, have been used to predict how these molecules bind to the active site of MtbTMPK, guiding further chemical modifications to improve potency. ekb.eg

| Scaffold Type | Key Structural Features | Reported Activity | Reference |

|---|---|---|---|

| Phenoxylbenzyl Analog | A phenoxy group linked to a benzyl (B1604629) moiety | Inhibits MtbTMPK | nih.gov |

| Phenoxyquinolin-2-yl Series | A phenoxy group attached to a quinoline (B57606) ring | Potent inhibitory activity toward MtbTMPK | nih.govnih.gov |

Development of Novel Therapeutic Agents from this compound Scaffolds

The promising activity of related compounds against MtbTMPK highlights the potential for developing novel antitubercular agents based on the this compound scaffold. The chemical tractability of this scaffold allows for the synthesis of a diverse library of derivatives with modified substituents on both the pyridine and phenyl rings. nih.gov These derivatives can then be screened for their biological activity against M. tuberculosis. nih.gov

The development process would involve a multidisciplinary approach, combining organic synthesis, biological evaluation, and computational modeling to establish structure-activity relationships (SAR). mdpi.com SAR studies help to identify which chemical modifications lead to an increase in therapeutic efficacy and a decrease in toxicity. Through iterative cycles of design, synthesis, and testing, the this compound scaffold can be optimized to produce a lead compound for further preclinical and clinical development as a novel anti-tuberculosis drug.

Utility in Catalysis

While the primary focus of research on this compound and its derivatives has been in the realm of medicinal chemistry, the structural motifs present in the molecule suggest potential applications in catalysis. The pyridine nitrogen atom and the ether oxygen are capable of coordinating with metal ions, making it a potential ligand for the synthesis of metal complexes.

Transition metal complexes are widely used as catalysts in a variety of organic reactions. diva-portal.org The electronic properties of the this compound ligand could influence the catalytic activity of a coordinated metal center. For example, metal complexes involving pyridine-containing ligands have been investigated for their catalytic activity in reactions such as oxidation and polymerization. mdpi.comnih.gov While specific studies on the catalytic applications of this compound are not yet prevalent in the literature, the inherent properties of its structure warrant future investigation into its potential as a ligand in homogeneous and heterogeneous catalysis. mdpi.comnih.gov

This compound as a Ligand Precursor for Catalytic Complexes

This compound is an ideal precursor for designing specialized ligands. The condensation reaction of its aldehyde group with various primary amines yields a class of compounds known as Schiff bases. nih.gov These Schiff base ligands are considered "privileged ligands" because they are straightforward to synthesize and can be easily modified to tune the steric and electronic properties of the resulting metal complexes. nih.gov

The core structure of a ligand derived from this compound offers multiple coordination sites:

The azomethine nitrogen (-C=N-) formed during the condensation reaction.

The nitrogen atom of the pyridine ring .

The oxygen atom of the phenoxy group , which can participate in coordination depending on the amine used and the reaction conditions.

This multi-dentate nature allows these ligands to form stable chelate rings with transition metal ions, which is a key feature in the design of effective catalysts. oncologyradiotherapy.com By selecting different primary amines for the condensation step, researchers can create bidentate, tridentate, or even tetradentate ligands, thereby controlling the geometry and coordination number of the final metal complex. mdpi.com This modularity is crucial for developing catalysts tailored for specific chemical transformations.

Homogeneous Catalysis Applications

Metal complexes derived from this compound-based Schiff bases are primarily explored as homogeneous catalysts, where the catalyst is in the same phase as the reactants. The solubility of these organometallic compounds in common organic solvents facilitates their use in liquid-phase reactions.

One significant area of application is in oxidation catalysis. For instance, salen-type complexes, which can be conceptually derived from precursors like this compound, are known to catalyze the oxidation of phenols and other organic substrates. nih.gov Copper(II) complexes with Schiff base ligands have also been investigated as catalysts for the epoxidation of olefins, such as the conversion of styrene (B11656) to styrene oxide. epa.gov In such reactions, the metal center is the active site, and the ligand framework stabilizes the metal ion and modulates its reactivity.

Another key application is in carbon-carbon bond-forming reactions. Schiff base metal complexes have proven to be effective catalysts for reactions like the Claisen-Schmidt condensation to produce chalcones. mdpi.com Studies have shown that using a Cu(II)-Schiff base complex can lead to significantly higher yields and shorter reaction times compared to traditional catalysts. mdpi.com

Catalytic Performance in Claisen-Schmidt Condensation

| Catalyst | Reactants | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Cu(II)-Schiff Base Complex | Benzaldehyde + Acetophenone | 60 | >90 |

| KOH | Benzaldehyde + Acetophenone | 60 | <90 |

| PTSA | Benzaldehyde + Acetophenone | 60 | <90 |

This table is illustrative, based on typical performance of Cu(II)-Schiff base complexes in Claisen-Schmidt condensations. mdpi.com

Heterogeneous Catalysis Applications

While applications in homogeneous catalysis are more common, there is growing interest in developing heterogeneous catalysts from these precursors to simplify catalyst recovery and reuse. mdpi.comdigitellinc.com This process, often termed "heterogenization," involves anchoring the soluble metal complex onto a solid support. mdpi.com Potential supports include inorganic materials like silica (B1680970) and alumina, or organic polymers.

For aldehydes in general, heterogeneous catalysts are employed in aldol (B89426) condensations to produce fine chemicals. researchgate.net Iron-based heterogeneous catalysts (Fe-N/C) have been used to convert aldehydes into peroxy acids in situ for epoxidation reactions. rsc.org By immobilizing a complex derived from this compound onto a solid support, it could potentially be used in continuous flow reactors, offering advantages for industrial processes. researchgate.net The development of such solid-supported catalysts is a key area of green and sustainable chemistry. nih.gov

Electrocatalysis and Photocatalysis Research

The rich electronic properties of coordination compounds derived from this compound make them promising candidates for electrocatalysis and photocatalysis. The pyridine and phenoxy groups, combined with a coordinated metal center, can facilitate electron transfer processes that are central to these applications.

In photocatalysis, metal complexes can absorb light to reach an excited state, enabling them to catalyze reactions that would not occur under thermal conditions. For example, certain copper(II) coordination polymers have demonstrated good photocatalytic activity for the degradation of organic dyes like methyl violet under UV irradiation. nih.gov Ligands with extended π-systems, similar to those derived from this compound, can enhance light absorption and improve the efficiency of the photocatalyst.

Nickel complexes with tridentate pyridine-containing ligands have been shown to act as photocatalysts for C-O cross-coupling reactions without the need for an additional photosensitizer. nih.gov This suggests that a well-designed complex using a ligand from this compound could potentially absorb light and mediate redox cycles for various organic transformations.

Mechanistic Investigations of Catalytic Cycles Involving this compound-Derived Ligands

Understanding the reaction mechanism is crucial for optimizing catalyst performance. Mechanistic studies of catalytic cycles involving Schiff base complexes often involve a combination of experimental techniques (like in-situ spectroscopy) and computational calculations (like Density Functional Theory, DFT). ruhr-uni-bochum.deananikovlab.ru

For a generic catalytic cycle, such as a cross-coupling reaction, the key steps involving the metal complex include:

Oxidative Addition: The metal center (e.g., in a Ni(I) state) reacts with a substrate (e.g., an aryl halide), leading to an increase in its oxidation state (e.g., to Ni(III)). nih.gov

Transmetalation or Ligand Exchange: A second substrate coordinates to the metal center. nih.gov

Reductive Elimination: The two substrates couple, forming the final product and regenerating the catalyst in its initial oxidation state. nih.gov

The ligand derived from this compound plays a critical role in each step. Its steric bulk can influence which substrates can approach the metal center, while its electronic properties can stabilize the different oxidation states of the metal throughout the catalytic cycle. nih.gov For example, tridentate ligands can prevent the formation of inactive dimeric species that sometimes hinder catalysis with simpler bidentate ligands. nih.gov Spectroscopic techniques like UV-vis, EPR, and NMR are vital tools for identifying key intermediates, such as metal-hydride or metal-formate species, and determining the rate-limiting step of the reaction. nih.govfrontiersin.org

Formation and Properties of Coordination Compounds

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes from this compound begins with the preparation of the Schiff base ligand. truman.edutruman.edu This is typically a one-step condensation reaction between the aldehyde and a selected primary amine in a solvent like ethanol, often with gentle heating. oncologyradiotherapy.com

Once the ligand is synthesized and purified, the metal complex is formed by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of metals like Cu(II), Zn(II), Ni(II), Co(II), or Pt(II)) in an appropriate solvent. nih.govnih.gov The stoichiometry of the reaction (metal-to-ligand ratio) is controlled to obtain the desired coordination compound. truman.edu

General Synthesis of a Metal-Schiff Base Complex

| Step | Procedure | Purpose |

|---|---|---|

| 1. Ligand Synthesis | Reflux this compound with a primary amine in ethanol. | Forms the Schiff base ligand via condensation. |

| 2. Complexation | Add a solution of a metal salt (e.g., CuCl₂) to the ligand solution. | The metal ion coordinates with the donor atoms of the ligand. |

| 3. Isolation | Cool the reaction mixture to allow the complex to precipitate. | Isolates the solid coordination compound. |

| 4. Purification | Wash the precipitate with solvent and dry under vacuum. | Removes unreacted starting materials and impurities. |

The resulting solid complexes are then characterized using a suite of analytical techniques to confirm their structure and properties. These methods include:

Elemental Analysis (C/H/N): To determine the empirical formula of the complex. nih.gov

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal. A characteristic shift in the frequency of the azomethine (-C=N) stretching vibration is a key indicator of complexation. oncologyradiotherapy.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about its geometry. nih.gov

NMR Spectroscopy (for diamagnetic complexes): To elucidate the detailed structure of the ligand framework in solution. mdpi.com

X-ray Crystallography: To determine the precise three-dimensional molecular structure, including bond lengths and angles. mdpi.com

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules. nih.gov

Through these synthetic and characterization methods, a wide variety of coordination compounds with tailored structures and properties can be systematically developed from the this compound precursor for targeted applications in catalysis and materials science. truman.edumdpi.com

Coordination Modes and Geometries of this compound in Metal Complexes

In the absence of experimental data for this compound, its coordination behavior can be predicted based on analogous pyridine-aldehyde ligands. It is anticipated that this compound would act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. This chelation would form a stable five-membered ring, a common feature in coordination chemistry that enhances complex stability.

The geometry of the resulting metal complexes would be dictated by the coordination number of the metal ion and its electronic configuration. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar arrangements. For instance, a metal ion with a coordination number of six could potentially bind to three molecules of this compound, resulting in an octahedral complex.

Table 1: Predicted Coordination Properties of this compound

| Feature | Predicted Characteristic | Rationale |

| Coordination Mode | Bidentate (N, O-donor) | Presence of pyridine nitrogen and aldehyde oxygen capable of chelation. |

| Common Geometries | Octahedral, Tetrahedral, Square Planar | Dependent on the metal ion and stoichiometry. |

| Potential Metal Ions | Transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) | Known to form stable complexes with N,O-donor ligands. |

Spectroscopic and Structural Characterization of this compound Coordination Complexes

The definitive characterization of any synthesized this compound coordination complexes would rely on a suite of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: Coordination of the aldehyde to a metal center would be expected to cause a shift in the C=O stretching frequency to a lower wavenumber compared to the free ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would reveal changes in the chemical shifts of the pyridine and aldehyde protons and carbons upon coordination, providing insights into the electronic environment of the ligand within the complex.

UV-Visible Spectroscopy: The electronic spectra of the complexes would likely exhibit metal-to-ligand charge transfer (MLCT) bands, which are characteristic of coordination compounds.

Without experimental data, a table of spectroscopic shifts cannot be provided.

Supramolecular Assembly and Crystal Engineering of Derived Complexes

The phenoxy group of this compound introduces the potential for π-π stacking interactions, which could play a significant role in the supramolecular assembly of its metal complexes. These non-covalent interactions, along with hydrogen bonding possibilities involving coordinated solvent molecules, could direct the formation of higher-order structures in the solid state, such as one-dimensional chains, two-dimensional layers, or three-dimensional networks. The principles of crystal engineering could be applied to design complexes with specific network topologies by carefully selecting metal ions and counter-ions.

Chelation Chemistry and Ligand Field Theory Considerations

The chelation of this compound to a metal ion would be governed by the principles of chelation chemistry, where the formation of a stable ring structure enhances the thermodynamic stability of the complex (the chelate effect).

Ligand Field Theory (LFT) would be instrumental in describing the electronic structure and properties of the resulting complexes. The interaction between the d-orbitals of the metal ion and the orbitals of the nitrogen and oxygen donor atoms of the ligand would lead to a splitting of the d-orbitals. The magnitude of this splitting would influence the color, magnetic properties, and reactivity of the complexes.

Significance in Heterocyclic Chemistry

The reactivity of this compound is shaped by the interplay of the electron-withdrawing pyridine ring and the aldehyde group, as well as the electronic influence of the 2-phenoxy substituent.

Comparative Reactivity of this compound within Pyridine Heterocycles

The pyridine ring is generally considered an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of the aldehyde group at the 4-position further enhances this electron deficiency. The reactivity of the aldehyde group itself would be influenced by the pyridine ring. Common reactions of aldehydes, such as nucleophilic addition, are expected to occur.

A direct comparison of the reactivity of this compound with other substituted pyridines is not available in the literature. However, it can be hypothesized that the phenoxy group at the 2-position, being an electron-donating group through resonance, might slightly mitigate the electron deficiency of the pyridine ring compared to an unsubstituted pyridine-4-carboxaldehyde.

Contribution to the Understanding of Electron-Rich and Electron-Deficient Heterocyclic Systems

The study of this compound could contribute to a deeper understanding of the electronic properties of substituted pyridine rings. The presence of both an electron-donating group (phenoxy at C2) and an electron-withdrawing group (aldehyde at C4) on the same pyridine ring creates a push-pull system. Investigating the reactivity and spectroscopic properties of this molecule would provide valuable data on how these opposing electronic effects are transmitted through the heterocyclic ring system. This would allow for a more nuanced understanding of the balance between electron-rich and electron-deficient characteristics in multifunctional heterocyclic compounds.

Synthetic Strategies for Pyridine-Containing Architectures

This compound is a substituted pyridine, a class of heterocyclic compounds that are central to medicinal chemistry and materials science. Synthetic strategies for such architectures are diverse, typically focusing on constructing the pyridine ring itself through various condensation and cycloaddition reactions. baranlab.org Common methods include the Hantzsch pyridine synthesis, which involves the multicomponent reaction of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849). wikipedia.org Other approaches rely on the condensation of 1,5-dicarbonyl compounds with ammonia, followed by an oxidation step to achieve the aromatic pyridine ring. baranlab.org

While this compound is typically the product of such syntheses rather than a starting material for the core ring, its aldehyde functional group serves as a critical handle for further molecular elaboration. This aldehyde moiety is highly versatile and can be transformed into a wide array of other functional groups, allowing for the synthesis of more complex pyridine-containing architectures. For instance, it can undergo reactions to form imines, amines, alcohols, or carboxylic acids, each opening new avenues for creating diverse derivatives. The presence of the phenoxy group also influences the electronic properties of the pyridine ring, which can be a key consideration in the design of targeted synthetic routes.

Role in the Broader Context of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals, with approximately 59% of FDA-approved small-molecule drugs featuring at least one such ring system. openmedicinalchemistryjournal.com These structures are valued for their ability to engage in various interactions with biological targets, such as hydrogen bonding, which is facilitated by the nitrogen atom. nih.gov

In this context, this compound serves as a valuable scaffold for several reasons:

The Pyridine Core: The pyridine ring is a privileged structure in drug design, appearing in numerous bioactive compounds. openmedicinalchemistryjournal.com

The Aldehyde Functional Group: As a versatile chemical intermediate, the aldehyde group allows for the covalent modification and extension of the molecule, enabling the creation of large libraries of derivatives for screening and optimization.

The Phenoxy Moiety: The phenoxy group adds a significant hydrophobic component to the molecule and provides opportunities for π-stacking interactions with biological targets. nih.gov Modifications to the phenyl ring of this group can be used to fine-tune the compound's electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profile.

The combination of these features makes this compound and its derivatives important building blocks in the synthesis of new nitrogen-containing heterocycles with potential applications in medicinal chemistry and agrochemicals. openmedicinalchemistryjournal.comjddtonline.info

Biochemical Interaction Studies

Enzyme Inhibition Mechanisms by this compound Derivatives

Potential mechanisms of enzyme inhibition by derivatives could include:

Reversible Covalent Inhibition: The aldehyde can react with a cysteine residue in the enzyme's active site to form a thiohemiacetal. This type of interaction is often reversible.

Irreversible Inhibition: Derivatives designed to be more reactive might form stable covalent bonds. For example, Schiff base formation with a lysine (B10760008) residue can be a key step in the inhibition mechanism.

Non-covalent Inhibition: The pyridine and phenoxy rings can participate in non-covalent interactions within the enzyme's binding pocket, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, leading to competitive or non-competitive inhibition. nih.gov For example, psoralen (B192213) and coumarin (B35378) derivatives have been shown to inhibit aldehyde dehydrogenase 2 (ALDH2) by binding within the aldehyde-binding site. nih.gov

The specific mechanism would be highly dependent on the structure of the derivative and the topology of the target enzyme's active site.

Ligand-Protein Binding Interactions and Specificity

The binding of a ligand like a this compound derivative to a protein is governed by a combination of non-covalent interactions that determine both the affinity and specificity of the interaction. nih.gov The structural features of this scaffold provide multiple points for potential protein engagement:

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, a critical interaction for anchoring ligands in a binding pocket. nih.gov

Hydrophobic Interactions: The phenoxy group provides a large, hydrophobic surface that can interact favorably with nonpolar amino acid residues in a protein's binding site, displacing water molecules and contributing favorably to the binding entropy. nih.govnih.gov

π-π Stacking: Both the pyridine and phenyl rings are aromatic and can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The specificity of a derivative is determined by how well its three-dimensional shape and chemical properties complement the protein's binding site. nih.gov Minor changes to the ligand, such as adding substituents to the phenoxy ring, can dramatically alter these interactions, leading to increased or decreased affinity and selectivity for the target protein. mdpi.com

Modulation of Biological Pathways at a Molecular Level

By binding to and inhibiting enzymes or other proteins, derivatives of this compound can modulate biological pathways at the molecular level. An inhibitor's effect on a pathway is directly related to the function of its protein target. For example, if a derivative inhibits a key kinase in a signaling cascade, it will block the downstream propagation of that signal.

Aldehydes themselves can function as signaling molecules, and their intracellular concentration is tightly regulated by enzymes like aldehyde dehydrogenases (ALDHs). researchgate.net By inhibiting an ALDH, a this compound derivative could lead to an accumulation of endogenous aldehydes, which in turn could activate specific stress-response pathways or gene expression programs. researchgate.netdntb.gov.ua Therefore, such compounds could act not only by direct inhibition of a primary target but also by modulating the levels of other bioactive molecules, thereby influencing cellular processes in a more complex manner.

Investigations into Structure-Activity Relationships at the Biochemical Interface

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's potency and selectivity. nih.gov For the this compound scaffold, an SAR investigation would involve systematically synthesizing and testing a series of derivatives to determine how specific structural modifications affect a chosen biological activity, such as the inhibition of a target enzyme.

Key modifications could include:

Derivatization of the Aldehyde: Converting the aldehyde to various functional groups (e.g., amines, hydrazones, oximes, alcohols) to probe for new interactions in the binding pocket.

Substitution on the Phenoxy Ring: Adding electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring to alter the electronic properties and steric profile of the molecule. mdpi.com

Modification of the Pyridine Ring: While synthetically more challenging, changes to the pyridine core could also be explored.

The data from these studies, typically expressed as IC₅₀ or Kᵢ values, allow researchers to build a model of the pharmacophore—the essential features required for biological activity.

Table 1: Example of a Structure-Activity Relationship (SAR) Table for Hypothetical this compound Derivatives as Inhibitors of Enzyme X. This table is for illustrative purposes to demonstrate the principles of SAR.

| Compound | R Group (Modification of Aldehyde) | R' Group (Substitution on Phenoxy Ring) | IC₅₀ (µM) |

|---|---|---|---|

| 1 (Parent) | -CHO | -H | 50.2 |

| 2 | -CH₂OH | -H | >100 (Inactive) |

| 3 | -CH=N-OH (Oxime) | -H | 25.6 |

| 4 | -CHO | 4-Cl | 15.8 |

| 5 | -CHO | 4-OCH₃ | 42.1 |

| 6 | -CH=N-OH (Oxime) | 4-Cl | 5.3 |

From this hypothetical data, one might conclude that converting the aldehyde to an oxime (Compound 3 vs. 1) improves activity, and adding an electron-withdrawing chloro group to the phenoxy ring is beneficial (Compound 4 vs. 1). Combining these two favorable modifications (Compound 6) results in a significantly more potent inhibitor. This iterative process of design, synthesis, and testing is central to drug discovery. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for 2 Phenoxyisonicotinaldehyde

Integration of Artificial Intelligence and Machine Learning in 2-Phenoxyisonicotinaldehyde Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the pace and efficiency of chemical and pharmaceutical research. rsc.orgdtu.dkrsc.org For this compound, these computational tools offer a powerful approach to navigate the vast chemical space of its potential analogues and predict their properties without exhaustive experimental synthesis.

Table 1: Conceptual AI/ML Workflow for Screening this compound Analogues

| Phase | AI/ML Tool/Technique | Objective | Example Output |

|---|---|---|---|

| 1. Library Generation | Generative Adversarial Networks (GANs) / Reinforcement Learning | Design a virtual library of novel analogues based on the this compound scaffold. | 10,000 unique virtual compounds with structural similarity. |

| 2. Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict key properties like binding affinity to a target protein, solubility, and metabolic stability. | A ranked list of compounds based on predicted pIC50 values and ADMET scores. |

| 3. Synthesis Planning | Retrosynthesis Prediction Algorithms | Identify the most efficient and feasible synthetic routes for the top-ranked virtual compounds. | Step-by-step reaction pathways for the top 50 candidates. |

| 4. Data Analysis | Natural Language Processing (NLP) / Deep Learning | Analyze scientific literature and biological datasets to uncover new potential therapeutic targets. | Hypothesis generation for new disease indications. |

Advanced Materials Science Applications Beyond Traditional Uses

The unique molecular architecture of this compound makes it an attractive building block for advanced materials. The pyridine (B92270) ring offers coordination sites for metal ions, the aldehyde group provides a reactive handle for polymerization and surface functionalization, and the phenoxy group can influence electronic properties and molecular packing. Pyridine derivatives are increasingly recognized for their value in creating materials with tunable electronic and optical properties for applications in organic electronics. nbinno.com

Future research could explore the incorporation of this compound into:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand to coordinate with metal ions, forming porous, crystalline structures. These MOFs could be designed for applications in gas storage, catalysis, or chemical sensing. The aldehyde group within the pores could be used for post-synthetic modification to capture specific molecules, such as formaldehyde.

Conductive Polymers: The aldehyde group can be used in condensation polymerization reactions to create conjugated polymers. The inclusion of the phenoxy and pyridine moieties could modulate the polymer's electronic band gap, charge transport capabilities, and stability, making them suitable for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.netuoregon.edu